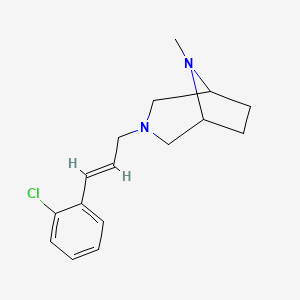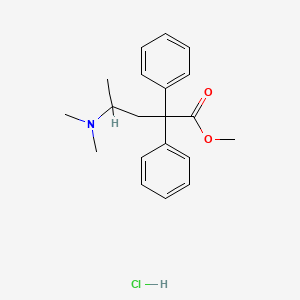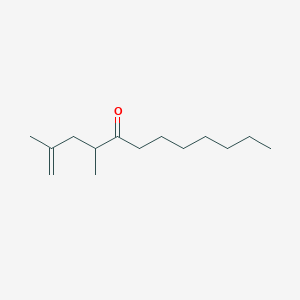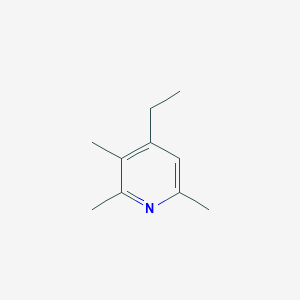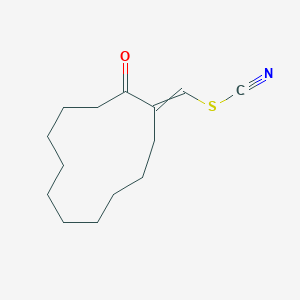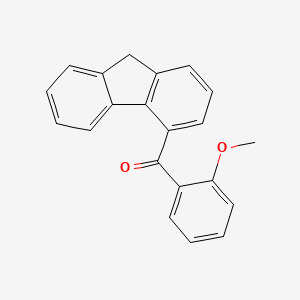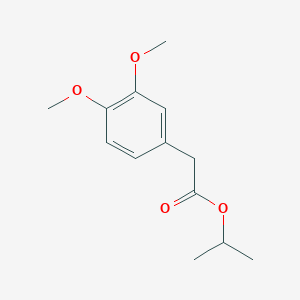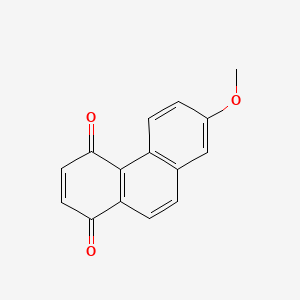![molecular formula C7H10Cl2HgO B14503505 Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury CAS No. 63025-13-8](/img/structure/B14503505.png)
Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury is an organomercury compound characterized by the presence of a cyclopentyl ring, a hydroxyl group, and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury typically involves the reaction of cyclopentyl derivatives with mercury chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into less oxidized mercury species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the formation of reactive mercury species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with significant biological and environmental impact.
Ethylmercury: Used in vaccines as a preservative and has different toxicological properties compared to Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury.
Phenylmercury: Commonly used in industrial applications and has distinct chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cyclopentyl ring and two chlorine atoms
Propriétés
Numéro CAS |
63025-13-8 |
|---|---|
Formule moléculaire |
C7H10Cl2HgO |
Poids moléculaire |
381.65 g/mol |
Nom IUPAC |
chloro-[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury |
InChI |
InChI=1S/C7H10ClO.ClH.Hg/c1-6(8)7(9)4-2-3-5-7;;/h1,9H,2-5H2;1H;/q;;+1/p-1 |
Clé InChI |
RUMJVZMWKNVXTQ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)(C(=C[Hg]Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


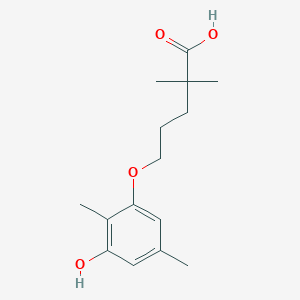
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
